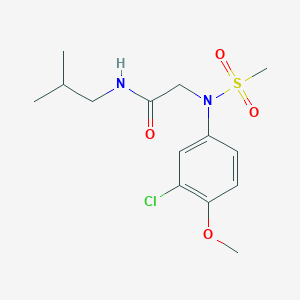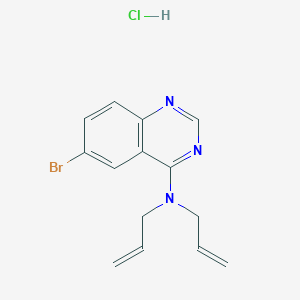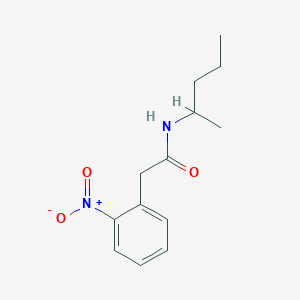![molecular formula C17H17NO3 B5221535 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5221535.png)
3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is primarily used in the field of neuroscience and has been found to have several important biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one involves its interaction with various cellular signaling pathways, including the MAP kinase pathway and the PI3 kinase pathway. 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to play a role in the regulation of these pathways, which in turn can affect the process of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one are primarily related to its role in regulating apoptosis. Specifically, 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to promote apoptosis in certain types of cells, while inhibiting apoptosis in others. This effect can be mediated through the interaction of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one with various signaling pathways, as mentioned above.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one in lab experiments is its well-established role in apoptosis regulation. This makes it an ideal compound for studying the mechanisms underlying this process. However, one limitation of using 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one is that its effects can be highly context-dependent, meaning that its effects can vary depending on the specific type of cell or tissue being studied.
Orientations Futures
There are several potential future directions for research involving 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of new compounds that can modulate the activity of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one, which could have important therapeutic implications. Additionally, further research is needed to fully understand the complex interactions between 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one and various signaling pathways, which could shed light on new mechanisms underlying apoptosis regulation. Finally, the role of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one in other physiological processes, such as inflammation and immunity, is an area of active investigation.
Méthodes De Synthèse
The synthesis of 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one can be achieved through several different methods, including the reaction of 2,5-dimethoxyaniline with phenylpropanone in the presence of a catalyst. Other methods involve the use of various reagents and solvents, and the precise method used can depend on the specific application of the compound.
Applications De Recherche Scientifique
3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been extensively studied in the field of neuroscience, where it has been found to play an important role in the regulation of neuronal cell death. Specifically, 3-[(2,5-dimethoxyphenyl)amino]-1-phenyl-2-propen-1-one has been found to be involved in the process of apoptosis, which is the programmed cell death that occurs in response to certain stimuli.
Propriétés
IUPAC Name |
(E)-3-(2,5-dimethoxyanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-14-8-9-17(21-2)15(12-14)18-11-10-16(19)13-6-4-3-5-7-13/h3-12,18H,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDHYFWVOOMKRY-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC=CC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)N/C=C/C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5221469.png)


![3-chloro-N-{[(4-{[(4-methoxy-1,2,5-thiadiazol-3-yl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5221489.png)

![3-{5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl}benzonitrile](/img/structure/B5221507.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(2,4-dimethoxyphenyl)amino]-2-propanol](/img/structure/B5221511.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B5221519.png)
![N-(2-methoxyphenyl)-2-[2-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoacetamide](/img/structure/B5221526.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5221543.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5221549.png)


![5-{3-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5221576.png)